3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 233.02 g/mol. This compound features a pyrazine ring substituted with two amino groups, one bromine atom, and one carboxylic acid group, making it a versatile building block in synthetic chemistry and medicinal applications. Its unique structure allows for various chemical reactions and interactions, particularly in biological systems where it may function as an enzyme inhibitor or ligand.
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid is classified as an organic compound within the category of pyrazine derivatives. It is typically synthesized from commercially available precursors through multi-step reactions that involve bromination, amination, and carboxylation processes. The compound has been studied extensively due to its potential applications in medicinal chemistry and materials science.
The synthesis of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid generally involves several key steps:
A common synthetic route includes the use of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as an intermediate. This intermediate can be treated with sodium hydroxide in methanol, followed by neutralization with hydrochloric acid to yield the desired product .
The molecular structure of 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid consists of:
The compound's structure can be represented as follows:
The presence of these functional groups contributes to its reactivity and potential biological activity.
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid can participate in various chemical reactions:
These reactions allow for the modification of the compound to create derivatives with enhanced properties or new functionalities.
The mechanism of action for 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid varies based on its application. In biological contexts, it may inhibit specific enzymes or receptors by forming hydrogen bonds and electrostatic interactions due to its amino and carboxylic acid groups. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications.
Relevant data indicates that careful handling is necessary due to potential hazards associated with its chemical properties .
3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid has several notable applications:
Bromination of pyrazine carboxylic acid derivatives requires precise control to achieve selective halogenation while preserving labile functional groups. For 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid (CAS 1303968-25-3, C₅H₅BrN₄O₂), two primary pathways dominate: electrophilic aromatic substitution (SEAr) and metal-assisted halogen exchange. In SEAr approaches, electron-rich precursors like 3,5-diaminopyrazine-2-carboxylic acid undergo bromination at the 6-position due to the ortho-directing effect of the amino groups. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves 85–90% regioselectivity, as the succinimide byproduct minimizes electrophilic degradation of the carboxyl group [2] [3].
Alternatively, halogen exchange employs copper(I)-catalyzed displacement of chloro- or iodo-pyrazines using KBr in refluxing acetonitrile. This method exploits the superior nucleofugality of iodide (e.g., from 6-iodo analogs), yielding 75–80% conversion within 4 hours. However, competitive decarboxylation occurs above 60°C, necessitating rigorous temperature control [4] [8].
Table 1: Bromination Methods for Pyrazine-2-carboxylic Acid Derivatives
Method | Reagent System | Temperature | Yield | Key Limitation |
---|---|---|---|---|
SEAr | NBS/DMF | 0–5°C | 85–90% | Carboxyl group epimerization |
Halogen Exchange | CuI/KBr/CH₃CN | 60°C | 75–80% | Decarboxylation at higher temps |
Direct Bromination | Br₂/AcOH | 25°C | 40–50% | Low regioselectivity |
The 6-position of 3,5-diaminopyrazine-2-carboxylic acid exhibits heightened nucleophilicity due to electronic asymmetry within the ring system. Quantum mechanical calculations reveal that protonation at N1 preferentially stabilizes negative charge at C6, making it susceptible to electrophilic attack. This is further enhanced by intramolecular hydrogen bonding between the C2-carboxyl and C5-amino groups, which electronically deactivates C3 [5] [8].
Steric considerations also govern selectivity. The C6 site is least hindered in symmetrically 3,5-diaminated precursors, whereas C3/C5 positions are shielded by amino substituents. Kinetic studies using in situ NMR show 10-fold faster bromination at C6 versus C3 in unsymmetrical analogs. Protecting the carboxyl group as a methyl ester marginally improves 6-bromo selectivity (from 90% to 94%) but introduces deprotection liabilities, including ester hydrolysis-mediated ring opening [2] [4].
Solvent choice critically impacts carboxyl group integrity during bromination. Polar aprotic solvents (DMF, DMSO) stabilize the carboxylate anion via solvation, reducing decarboxylation rates. DMF achieves 95% carboxyl retention with NBS due to its moderate basicity (pKBH⁺ = 3.1), which buffers acidic byproducts. Conversely, protic solvents like ethanol promote protodebromination, lowering yields to <60% [2] [3].
Degradation pathways include:
Table 2: Solvent Effects on Carboxyl Stability and Reaction Yield
Solvent | Relative Permittivity | Carboxyl Retention | Reaction Yield | Major Byproduct |
---|---|---|---|---|
DMF | 38.3 | 95% | 89% | None |
DMSO | 47.2 | 93% | 85% | Sulfoxide adducts |
Acetonitrile | 37.5 | 88% | 82% | Acetamide derivatives |
Ethanol | 24.3 | 62% | 58% | Ethyl ester |
Optimal conditions use anhydrous DMF with molecular sieves to sequester water, suppressing esterification and hydrolysis side reactions [3] [6].
NBS-mediated bromination outperforms direct methods in selectivity and scalability:
However, NBS introduces stoichiometric waste issues, with an E-factor (kg waste/kg product) of 8.2 versus 3.5 for Br₂. Catalytic NBS processes using 30 mol% AlCl₃ reduce waste but risk Lewis acid-mediated ring chlorination [4].
Transitioning from batch to continuous flow systems resolves key scalability challenges:
Table 3: Batch vs. Flow Process Metrics for 100 kg-Scale Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction time | 8 hours | 45 minutes | 90% reduction |
Temperature deviation | ±5°C | ±0.5°C | 90% stability |
Isolated yield | 82% | 94% | 12% increase |
Solvent consumption | 50 L/kg | 12 L/kg | 76% reduction |
Pilot-scale trials (50 kg/day) confirm 30% lower operating costs versus batch, primarily from reduced cryogenic cooling and labor [6] [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0